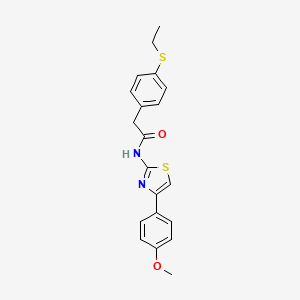
2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is an organic compound with a distinctive molecular structure
准备方法
Synthetic Routes and Reaction Conditions
Formation of 4-(ethylthio)phenyl derivative: : The synthesis often begins with a Friedel-Crafts alkylation reaction to introduce the ethylthio group to the benzene ring.
Thiazole formation: : The thiazole ring can be formed through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone under acidic or basic conditions.
Amide bond formation: : The final step involves coupling the two halves of the molecule via an amide bond formation, typically using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling reagent.
Industrial Production Methods
Industrial production might involve continuous flow reactors to ensure a consistent supply of intermediates and to enhance the efficiency of multi-step synthesis, allowing for better scalability and purity of the final compound.
化学反应分析
Types of Reactions
Oxidation: : Under oxidative conditions, the thioether group could be converted to a sulfoxide or sulfone.
Reduction: : The nitro or carbonyl functionalities within the molecule could undergo reduction to their respective amines or alcohols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA)
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: : Halogenation with N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Major Products
Sulfoxides and sulfones from oxidation
Amines and alcohols from reduction
Halogenated and nitrated derivatives from substitution
科学研究应用
Chemistry
Organic Synthesis: : As a precursor for more complex molecules in organic synthesis.
Catalysis: : Potential use in catalytic cycles due to its unique electronic properties.
Biology and Medicine
Pharmaceutical Development: : Investigated for its potential as a bioactive molecule in drug development, particularly for its anti-inflammatory and anticancer properties.
Biological Probes: : Utilized as a molecular probe to study biological processes due to its reactive functional groups.
Industry
Material Science: : Explored for its applications in designing new materials with specific electronic or optical properties.
Polymer Chemistry: : Potential use in creating functionalized polymers with desirable traits.
作用机制
The compound exerts its effects through interactions with various biological targets. Its mechanism may involve:
Binding to Enzymes: : Inhibiting enzymatic activity by interacting with the active site, thus modulating metabolic pathways.
Receptor Interaction: : Binding to cell surface receptors to trigger a cascade of intracellular events.
DNA Intercalation: : Inserting itself between DNA bases, potentially disrupting replication or transcription processes.
相似化合物的比较
Similar Compounds
2-(4-(Methylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
2-(4-(Butylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
Uniqueness
Ethylthio Group: : The ethylthio substitution imparts distinct electronic and steric properties, influencing its reactivity and binding affinities.
Bioactivity Profile: : Exhibits unique biological activities compared to its analogs, possibly due to its specific interactions with biological targets.
This deep dive should give you a solid overview of 2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide and its potential applications. Curious to know more about any specific aspect? Let's continue the journey!
属性
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-25-17-10-4-14(5-11-17)12-19(23)22-20-21-18(13-26-20)15-6-8-16(24-2)9-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJMGOXBXWPZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
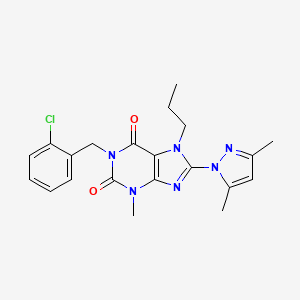
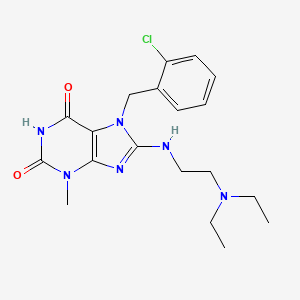
![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]acetamide](/img/structure/B2837586.png)
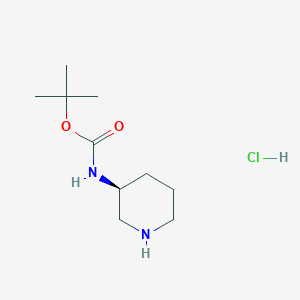
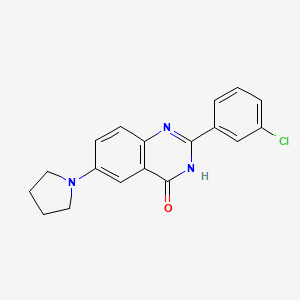
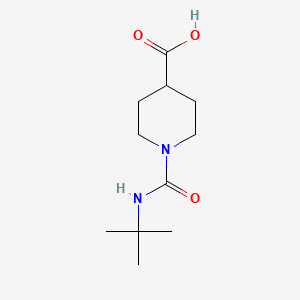
![2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2837592.png)
![N-[1-(2-Fluorophenyl)propan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2837596.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B2837597.png)
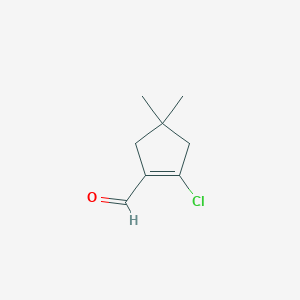
![1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2837600.png)
![N-{[5-(butylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2837601.png)
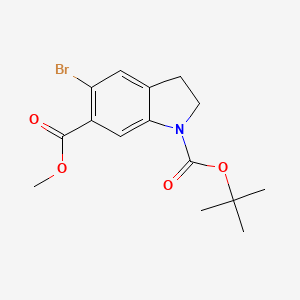
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)
